molecular formula C25H26N2O3 B046928 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime CAS No. 124069-17-6

2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime

Cat. No. B046928
M. Wt: 402.5 g/mol
InChI Key: GCLAIBRPWZANLY-SLEBQGDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.

Biochemical And Physiological Effects

2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anti-viral properties. Additionally, it has been found to possess antioxidant properties, which may make it useful in the prevention of various oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential use in the prevention of oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime can be achieved through a multi-step process involving the reaction of 4-methoxybenzaldehyde with acetone to form 4-methoxyphenylacetone. This intermediate is then reacted with aniline to form 2,6-bis(4-methoxyphenyl)-3-phenyl-4-piperidinone, which is subsequently converted to the oxime derivative by reaction with hydroxylamine hydrochloride.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

properties

CAS RN

124069-17-6

Product Name

2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

(NE)-N-[2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine

InChI

InChI=1S/C25H26N2O3/c1-29-20-12-8-17(9-13-20)22-16-23(27-28)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(30-2)15-11-19/h3-15,22,24-26,28H,16H2,1-2H3/b27-23+

InChI Key

GCLAIBRPWZANLY-SLEBQGDGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C/C(=N\O)/C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

synonyms

2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinamine oxime

Origin of Product

United States

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